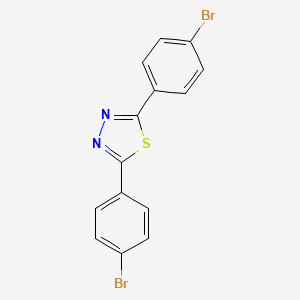

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Description

Propriétés

Numéro CAS |

17452-98-1 |

|---|---|

Formule moléculaire |

C14H8Br2N2S |

Poids moléculaire |

396.1 g/mol |

Nom IUPAC |

2,5-bis(4-bromophenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C14H8Br2N2S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |

Clé InChI |

OTWDQMWSVNMBRN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Optimization

The protocol involves reacting this compound with arylboronic acids under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) facilitates the coupling, while cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) acts as a base, and tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst. A biphasic solvent system (toluene/water/ethanol) enhances interfacial reactivity, enabling efficient transmetalation and reductive elimination.

Key optimization parameters include:

- Temperature : 80°C for 2–6 hours (monitored via TLC).

- Catalyst Loading : 5 mol% $$ \text{Pd(PPh}3\text{)}4 $$.

- Solvent Ratio : Toluene/water/ethanol (10:6:3 v/v).

The reaction achieves completion within 6 hours, yielding disubstituted thiadiazoles with minimal byproducts. Post-reaction workup involves silica gel filtration and recrystallization from benzene-ethyl acetate (3:1).

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR), a potent thionating agent, enables the direct conversion of diaroylhydrazides to 1,3,4-thiadiazoles via cyclodehydration. This method is particularly advantageous for introducing sulfur into the heterocyclic core.

Synthetic Procedure

The synthesis begins with $$ N $$-(4-bromobenzoyl)hydrazide, which undergoes condensation with 4-bromobenzaldehyde to form the corresponding hydrazone. Treatment with LR in dry toluene induces cyclization via thionation and subsequent aromatization.

Representative Protocol :

Mechanistic Insights

LR facilitates the conversion of the hydrazone’s carbonyl groups to thiocarbonyls, followed by intramolecular cyclization to form the thiadiazole ring. The reaction proceeds via a dihydrothiadiazole intermediate, which undergoes oxidation to the aromatic product.

One-Pot Multicomponent Synthesis

A streamlined one-pot methodology eliminates intermediate isolation, enhancing synthetic efficiency. This approach combines hydrazide formation, thionation, and cyclization in a single reaction vessel.

Reaction Design

Benzoylhydrazide and 4-bromobenzaldehyde undergo condensation to form an $$ N $$-aroylhydrazone, which is subsequently treated with LR and an oxidant (e.g., iodine or FeCl$$_3$$) to induce cyclization.

Optimized Conditions :

Advantages and Limitations

The one-pot method reduces purification steps but requires precise stoichiometric control. Excess LR (>0.8 eq) leads to over-thionation, while insufficient base impedes cyclization.

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions:

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Coupling Products: Biaryl derivatives are the major products of Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole has diverse applications in scientific research:

Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: The compound serves as a building block for designing molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.

Materials Science: It is employed in the development of new materials with unique optical and electronic properties.

Mécanisme D'action

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole largely depends on its application:

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | logP | Melting Point (°C) |

|---|---|---|---|---|---|

| 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole | C₁₄H₈Br₂N₂S | 406.24 | 54 | 9.6 | - |

| 2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazole | C₁₆H₁₄N₂O₂S | 298.35 | 54 | 3.7 | 171–172 |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | C₁₄H₈Br₂N₂O | 392.04 | 41.6 | 4.8 | - |

| 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | C₁₂H₈N₄S | 240.28 | 71.9 | 1.2 | - |

Key Observations :

- Polar Surface Area (PSA) : The thiadiazole derivatives exhibit higher PSA values compared to oxadiazole analogs due to the sulfur atom’s polarizability and nitrogen lone pairs .

- Lipophilicity (logP) : Brominated derivatives (logP ~9.6) are significantly more hydrophobic than methoxy-substituted (logP ~3.7) or pyridyl-substituted (logP ~1.2) analogs, influencing their solubility and biological membrane permeability .

- Thermal Stability : The methoxy-substituted thiadiazole shows a defined melting point (171–172°C), while brominated analogs likely exhibit higher thermal stability due to stronger intermolecular halogen interactions .

Key Observations :

- Palladium-catalyzed cross-coupling is preferred for brominated derivatives due to high efficiency and functional group tolerance .

- Pyridyl-substituted analogs rely on condensation reactions, limiting scalability compared to cross-coupling methods .

A. Corrosion Inhibition

- This compound: Bromine atoms enhance electron-withdrawing effects, improving adsorption on metal surfaces.

- 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole : Demonstrated 92% inhibition efficiency for mild steel in 1M HCl via adsorption and formation of protective films .

- Oxadiazole Analogs: 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole achieved 95% inhibition in acidic media, outperforming thiadiazoles due to stronger electron-donating groups .

B. Biomedical Activity

- 2,5-Bis(4-fluorophenyl)-1,3,4-thiadiazole : Exhibited antitubercular activity (MIC = 6.25 µg/mL) via pharmacophore interactions with Mycobacterium tuberculosis .

- Pyrazoline Derivatives (e.g., 3,5-bis(4-bromophenyl)-1-phenylpyrazole) : Showed anti-inflammatory and antitumor activities, though thiadiazoles generally exhibit lower cytotoxicity .

C. Materials Science

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole, and how do yields vary under different conditions?

- Methodology :

- Palladium-Catalyzed Cross-Coupling : Reacting this compound with boronic acids using Pd catalysts (e.g., Suzuki-Miyaura coupling) achieves derivatives with high modularity. Yields depend on ligand choice and reaction time .

- Acid-Catalyzed Cyclization : Substituted dithiocarbazates undergo HCl-catalyzed cyclization to form the thiadiazole core. Yields range from 65% to 83%, influenced by solvent polarity and temperature .

- Bromination Strategies : Direct bromination of precursor thiadiazoles using CuBr₂ and tert-butyl nitrite in acetonitrile under inert atmosphere achieves 70% yield .

Q. How is the compound structurally characterized to confirm its purity and crystallinity?

- Methodology :

- X-Ray Crystallography : Determines crystal packing and unit cell parameters (e.g., monoclinic system, space group P121/c1, a = 10.1889 Å, b = 30.705 Å, c = 17.229 Å) .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups and substitution patterns. Mass spectrometry confirms molecular weight .

- Thermal Analysis : TGA/DSC assesses thermal stability, critical for applications in materials science .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles, masks) to avoid inhalation/skin contact (H313/H333 hazards).

- Work in fume hoods with proper ventilation. Quench reactions with ice water to minimize exothermic risks .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to synthesize functionalized derivatives?

- Methodology :

- Ligand Screening : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity.

- Solvent Optimization : Use DMF or THF at 70–90°C for 12–24 hours to balance reactivity and side-product formation .

- Post-Reaction Analysis : Purify via silica gel chromatography (hexane/EtOAc gradients) and characterize intermediates with HPLC-MS .

Q. What strategies enable the study of coordination chemistry and metal-organic frameworks (MOFs) involving this compound?

- Methodology :

- Metal Coordination : React with Mn(II)/Zn(II) salts to form octahedral complexes. Pyridyl nitrogen atoms act as ligands, creating 2D/3D networks .

- MOF Design : Hydrothermal synthesis (e.g., 450 K in Teflon-lined reactors) produces porous frameworks. Analyze porosity via BET surface area measurements .

Q. How can computational methods predict electronic properties and structure-activity relationships?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311G++(d,p) level to study conjugation effects from bromophenyl groups.

- Frontier Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps (~3.5 eV) to correlate with optoelectronic behavior .

Q. How should researchers address contradictions in reported biological activities (e.g., antiviral vs. fungicidal effects)?

- Methodology :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation times).

- Structure-Activity Studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to isolate pharmacophores .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.